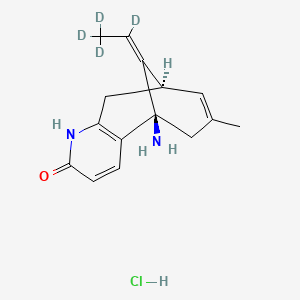
(-)-Huperzine A-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Huperzine A-d4 (hydrochloride): is a deuterated form of Huperzine A, a naturally occurring sesquiterpene alkaloid found in the Chinese club moss Huperzia serrata. This compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The deuterated form, (-)-Huperzine A-d4 (hydrochloride), is used in scientific research to study the pharmacokinetics and metabolism of Huperzine A.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Huperzine A-d4 (hydrochloride) involves several steps, starting from the extraction of Huperzine A from Huperzia serrata. The deuteration process typically involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of (-)-Huperzine A-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the extraction of Huperzine A, followed by deuteration and purification steps to obtain the final product. The use of advanced technologies and equipment ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Huperzine A-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (-)-Huperzine A-d4 (hydrochloride) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Huperzine A-d4 (hydrochloride) is used as a reference standard in analytical studies. Its deuterated form allows for precise quantification and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: In biological research, (-)-Huperzine A-d4 (hydrochloride) is used to study the pharmacokinetics and metabolism of Huperzine A. Its deuterated form helps in tracking the compound’s distribution and elimination in biological systems.
Medicine: In medicine, (-)-Huperzine A-d4 (hydrochloride) is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease. It is known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain.
Industry: In the pharmaceutical industry, (-)-Huperzine A-d4 (hydrochloride) is used in the development of new drugs and formulations. Its deuterated form provides valuable insights into the drug’s stability, bioavailability, and efficacy.
Mécanisme D'action
The mechanism of action of (-)-Huperzine A-d4 (hydrochloride) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, (-)-Huperzine A-d4 (hydrochloride) increases the levels of acetylcholine, which is crucial for cognitive functions such as memory and learning. The compound also exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Comparaison Avec Des Composés Similaires
Huperzine A: The non-deuterated form of (-)-Huperzine A-d4 (hydrochloride), known for its acetylcholinesterase inhibitory activity.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties, used in the treatment of mild to moderate Alzheimer’s disease.
Uniqueness: (-)-Huperzine A-d4 (hydrochloride) is unique due to its deuterated form, which allows for more precise pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and provides valuable insights into its biological effects.
Propriétés
Formule moléculaire |
C15H19ClN2O |
|---|---|
Poids moléculaire |
282.80 g/mol |
Nom IUPAC |
(1R,9R,13Z)-1-amino-11-methyl-13-(1,2,2,2-tetradeuterioethylidene)-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10;/h3-6,10H,7-8,16H2,1-2H3,(H,17,18);1H/b11-3-;/t10-,15+;/m0./s1/i1D3,3D; |
Clé InChI |
KSMJPQGLWVOXPQ-MBGSIBIXSA-N |
SMILES isomérique |
[2H]/C(=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3)/C([2H])([2H])[2H].Cl |
SMILES canonique |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)

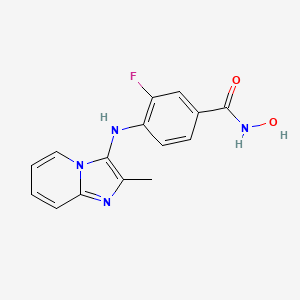
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
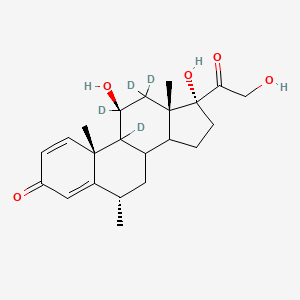
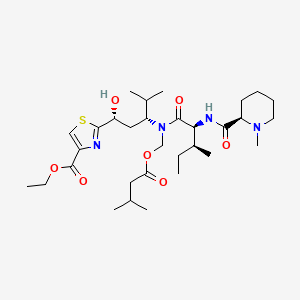

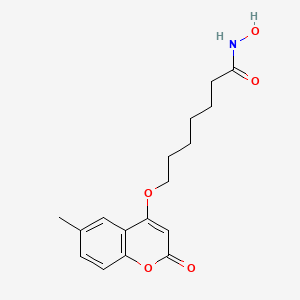

![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

